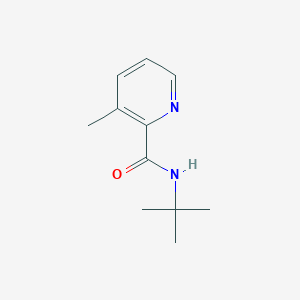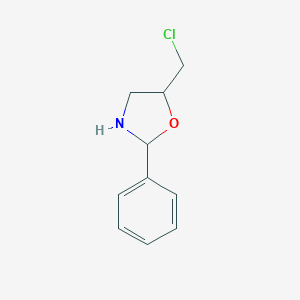
5-(Chloromethyl)-2-phenyl-1,3-oxazolidine
描述
The compound "5-(Chloromethyl)-2-phenyl-1,3-oxazolidine" is a functionalized oxazolidinone, a class of heterocyclic organic compounds that have garnered interest due to their diverse range of biological activities and applications in medicinal chemistry. The oxazolidinone ring system is a five-membered ring containing oxygen and nitrogen atoms that can be substituted with various functional groups to yield compounds with different properties and activities .
Synthesis Analysis
The synthesis of oxazolidinones can be achieved through various methods. One approach involves the intramolecular cyclization of aziridine-2-methanols with phosgene to produce enantiomerically pure N-(R)-alpha-methylbenzyl-4(R)-(chloromethyl)oxazolidinones, which can be further processed to yield 4-(chloromethyl)oxazolidinones . Another method includes the reaction of aminopropanols with formaldehyde to synthesize 5-(cycloalkoxymethyl)oxazolidines and their N-substituted derivatives . Additionally, structural analogs of oxazolidinones can be synthesized by chlorination and aminization reactions, as demonstrated in the synthesis of a pyrazolo[1,5-a]pyrimidin-7-amine derivative .
Molecular Structure Analysis
The molecular structure of oxazolidinones and their derivatives has been extensively studied using various analytical techniques. X-ray diffraction analysis has been employed to determine the crystal and molecular structure of several oxazolidinone derivatives, revealing details such as the conformation of the oxazolidine ring and the spatial arrangement of substituents . NMR spectroscopy has also been used to investigate the stereochemical properties of oxazolidinones, providing insights into the cis and trans isomerism at the substituent groups on the heterocyclic ring .
Chemical Reactions Analysis
Oxazolidinones undergo a range of chemical reactions that can lead to the formation of new compounds with different properties. For instance, acid hydrolysis of certain oxazolidinone derivatives can result in ring transformation, yielding triazolidine-dione derivatives . The reactivity of oxazolidinones can also be influenced by the presence of substituents, as seen in the study of photochemical properties of 1,3-oxazolidine-containing spiropyrans, where the donor influence of a chlorine atom was examined .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidinones are influenced by their molecular structure and the nature of their substituents. The crystallographic studies provide information on the unit cell parameters, space group, and crystal system, which are crucial for understanding the solid-state properties of these compounds . The presence of chiral centers and the configuration of stereoisomers are important for the biological activity of oxazolidinones, as chirality can significantly affect the interaction of these molecules with biological targets . Furthermore, the study of structure-activity relationships in oxazolidinediones has shown that certain substitutions on the phenyl ring can improve glucose tolerance without causing hypoglycemia, highlighting the potential therapeutic applications of these compounds .
安全和危害
属性
IUPAC Name |
5-(chloromethyl)-2-phenyl-1,3-oxazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTJGIQZYJQZNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(N1)C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297044 | |
| Record name | 5-(chloromethyl)-2-phenyl-1,3-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-phenyl-1,3-oxazolidine | |
CAS RN |
69157-36-4 | |
| Record name | NSC113414 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(chloromethyl)-2-phenyl-1,3-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50297044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLOROMETHYL-2-PHENYLOXAZOLIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)



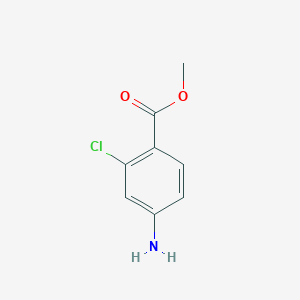
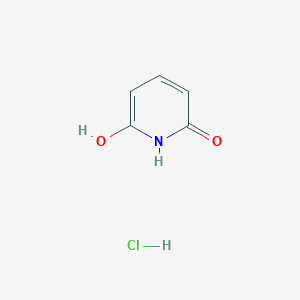

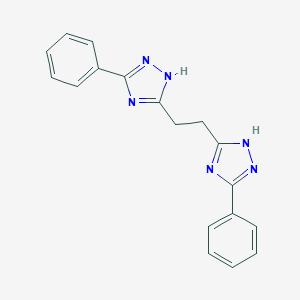
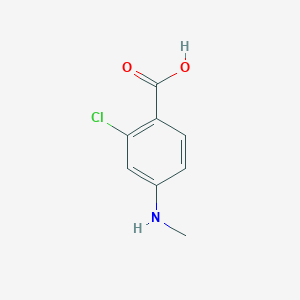

![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)

